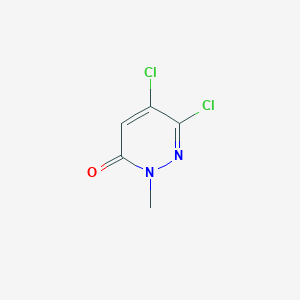

5,6-Dichloro-2-methylpyridazin-3(2H)-one

Descripción general

Descripción

5,6-Dichloro-2-methylpyridazin-3(2H)-one is a compound of the pyridazine family and is an important intermediate for the synthesis of various pharmaceuticals. It is a colorless crystalline solid with a molecular weight of 197.0 g/mol and a melting point of 128-130°C. It is soluble in ethanol, methanol, and water and is used in a variety of applications, including pharmaceuticals, agrochemicals, and dyes.

Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Pharmacology

- Adrenoceptor Antagonists Development : Research by Barlocco et al. (1999) focused on synthesizing a tricyclic heterocyclic system from 6-hydroxy-2-methylpyridazin-3-one, which is structurally related to 5,6-Dichloro-2-methylpyridazin-3(2H)-one. This compound showed high potency in binding studies toward alpha1-adrenergic and 5-HT1A-serotonergic receptor subtypes (Barlocco et al., 1999).

Materials Science and Corrosion Inhibition

- Steel Corrosion Inhibition : Bouklah et al. (2006) studied the influence of pyridazine compounds, including derivatives of 5,6-Dichloro-2-methylpyridazin-3(2H)-one, on steel corrosion in acidic solutions. These compounds displayed significant inhibition efficiency and followed the Langmuir isotherm model (Bouklah et al., 2006).

Organic Synthesis and Medicinal Chemistry

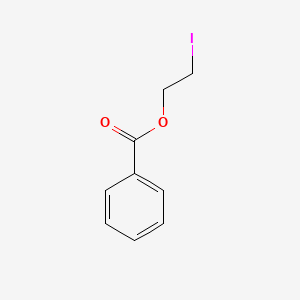

- Novel Synthetic Methods : Károlyházy et al. (2010) described the reactions of various chloro compounds, including derivatives of 5,6-Dichloro-2-methylpyridazin-3(2H)-one, with iodide ion. This study highlights the versatile nature of these compounds in organic synthesis (Károlyházy et al., 2010).

- Inhibitory Action in Corrosion : Zarrouk et al. (2012) investigated the inhibitive effect of substituted pyridazines, including 5,6-Dichloro-2-methylpyridazin-3(2H)-one derivatives, on copper corrosion in nitric acid solution. The study used density functional approach calculations to understand their efficacy (Zarrouk et al., 2012).

Electrophilic Chlorinating Agents

- Novel Chlorinating Agents : Park et al. (2005) developed novel electrophilic chlorinating agents like 2,4-dichloro-5-methoxypyridazin-3(2H)-one. These agents were effective for α-chlorination of active methylene/methine compounds in various conditions (Park et al., 2005).

Pharmaceutical Synthesis

- Chiral Pyridazinone Derivative Synthesis : Yoshida et al. (2004) accomplished the asymmetric synthesis of a chiral pyridazinone derivative, which is a potent inhibitor of phosphodiesterase. This synthesis started from a compound structurally related to 5,6-Dichloro-2-methylpyridazin-3(2H)-one (Yoshida et al., 2004).

Propiedades

IUPAC Name |

5,6-dichloro-2-methylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2O/c1-9-4(10)2-3(6)5(7)8-9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAONJYDUFJRVGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30496957 | |

| Record name | 5,6-Dichloro-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dichloro-2-methylpyridazin-3(2H)-one | |

CAS RN |

6794-35-0 | |

| Record name | 5,6-Dichloro-2-methylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30496957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

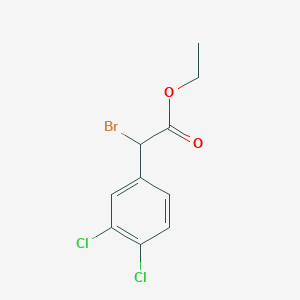

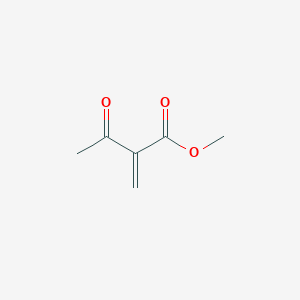

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[2,3-b]pyridin-3(2H)-one](/img/structure/B1590133.png)